
8-(4-Bromophenyl)-8-oxooctanoic acid
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Overview
Description
8-(4-Bromophenyl)-8-oxooctanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the oxooctanoic acid chain. The reaction conditions typically involve the use of bromine and a suitable catalyst to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .
Scientific Research Applications
8-(4-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxooctanoic acid chain contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the oxooctanoic acid chain.
3-Bromophenylacetic acid: Similar structure with the bromine atom in a different position.
4-Bromobenzoic acid: Contains a bromophenyl group but with a benzoic acid moiety instead of oxooctanoic acid
Uniqueness
8-(4-Bromophenyl)-8-oxooctanoic acid is unique due to the presence of both the bromophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
8-(4-bromophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUMZWMHERNNPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451459 |
Source
|
Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35333-31-4 |
Source
|
Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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